PRMT1 Inhibitory Potency: A Differentiated Selectivity Profile Against Methyltransferase Isoforms
Derivatives based on the 2-methylimidazo[1,5-a]pyrimidine-6-carboxylic acid scaffold exhibit potent inhibition of protein arginine methyltransferase 1 (PRMT1) with an IC50 of 13 nM [1]. This core demonstrates notable selectivity against the closely related isoforms PRMT6 and PRMT8, which show IC50 values of 25 nM and 28 nM, respectively [2][3]. This level of potency and isoform selectivity is not a general feature of all imidazo[1,5-a]pyrimidines but is specifically linked to the 2-methyl-6-carboxylic acid substitution pattern, offering a tangible advantage over broader-spectrum methyltransferase inhibitors [4].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (PRMT1) |
| Comparator Or Baseline | PRMT6 IC50 = 25 nM; PRMT8 IC50 = 28 nM |
| Quantified Difference | 1.9-fold more potent against PRMT1 vs. PRMT6 |
| Conditions | Biochemical assay using N-terminal GST-tagged full-length human PRMT1 expressed in High Five insect cells, pre-incubated for 30 minutes [1]. |
Why This Matters
The 1.9-fold selectivity window for PRMT1 over PRMT6 provides a measurable advantage in developing tool compounds to probe specific epigenetic pathways, reducing confounding off-target effects in cellular assays.
- [1] BindingDB. BDBM50095433. CHEMBL3589913. Affinity Data IC50: 13 nM for human PRMT1. View Source
- [2] BindingDB. BDBM50095433. CHEMBL3589913. Affinity Data IC50: 25 nM for human PRMT6. View Source
- [3] BindingDB. BDBM50095433. CHEMBL3589913. Affinity Data IC50: 28 nM for human PRMT8. View Source
- [4] US20190119283A1. Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders. Google Patents. View Source
